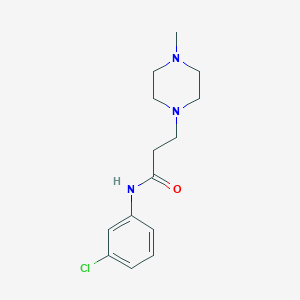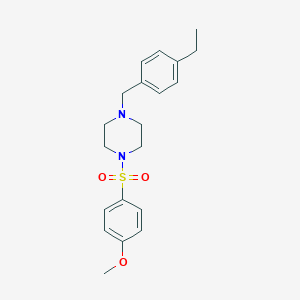
N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide, also known as CPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity. In
作用機序
N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist for NMDA receptor activation. By blocking the NMDA receptor, this compound reduces the influx of calcium ions into the neuron, which is a critical step in synaptic plasticity and learning.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. By blocking the NMDA receptor, this compound reduces the excitability of neurons, which can lead to a decrease in synaptic plasticity and learning. This compound has also been shown to reduce the release of neurotransmitters such as glutamate and dopamine, which are involved in pain, addiction, and reward pathways.
実験室実験の利点と制限
One of the main advantages of using N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide in lab experiments is its selective antagonism of the NMDA receptor. This allows researchers to investigate the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential off-target effects. This compound has been shown to interact with other receptors, such as the sigma-1 receptor, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the use of N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide in scientific research. One direction is to investigate the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential therapeutic applications of this compound in pain management and addiction treatment. Additionally, further research is needed to explore the potential off-target effects of this compound and to develop more selective NMDA receptor antagonists.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its selective antagonism of the NMDA receptor makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. While there are advantages and limitations to the use of this compound in lab experiments, there are several future directions for its application in scientific research.
合成法
The synthesis of N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide involves several steps, starting with the reaction of 3-chloroaniline with 4-methylpiperazine to form 3-(4-methylpiperazin-1-yl)aniline. The resulting compound is then reacted with propionyl chloride to form N-(3-chlorophenyl)-3-(4-methylpiperazin-1-yl)propionamide. The final product is purified through recrystallization to obtain this compound in its pure form.
科学的研究の応用
N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. Its selective antagonism of the NMDA receptor makes it a valuable tool for investigating the role of this receptor in synaptic plasticity, learning, and memory. This compound has also been used to study the role of the NMDA receptor in pain, addiction, and neurodegenerative diseases.
特性
分子式 |
C14H20ClN3O |
|---|---|
分子量 |
281.78 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C14H20ClN3O/c1-17-7-9-18(10-8-17)6-5-14(19)16-13-4-2-3-12(15)11-13/h2-4,11H,5-10H2,1H3,(H,16,19) |
InChIキー |
KOSTWENIWBTFJN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)Cl |
正規SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)



![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)
![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)
![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)